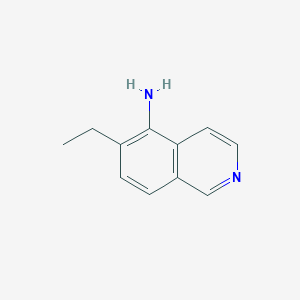

6-Ethylisoquinolin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

6-ethylisoquinolin-5-amine |

InChI |

InChI=1S/C11H12N2/c1-2-8-3-4-9-7-13-6-5-10(9)11(8)12/h3-7H,2,12H2,1H3 |

InChI Key |

SYLYLLFNDZSYLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C=C1)C=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 6 Ethylisoquinolin 5 Amine and Its Derivatives

Advanced Synthetic Strategies for Isoquinoline (B145761) Frameworks

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often rely on electrophilic aromatic substitution and can be limited by harsh conditions and a narrow substrate scope, particularly for electron-poor systems. pnas.orgnumberanalytics.com Modern strategies have increasingly turned to transition-metal catalysis to overcome these limitations, enabling the construction of polysubstituted isoquinolines with greater efficiency and functional group tolerance. numberanalytics.comnih.gov

Catalytic Approaches to Isoquinoline Construction

Transition-metal-catalyzed reactions, especially those involving C-H activation, have revolutionized the synthesis of heterocyclic compounds, including isoquinolines. mdpi.comacs.org These methods offer an atom-economical approach by utilizing readily available precursors and directing the formation of new bonds at specific C-H sites. mdpi.commdpi.com

Catalysts based on palladium, rhodium, cobalt, and ruthenium are frequently employed. mdpi.commdpi.com Palladium-catalyzed sequential α-arylation of ketones and subsequent cyclization provides a convergent and regioselective route to a wide array of isoquinolines and their N-oxides. pnas.orgnih.govnih.gov This method is powerful as it is not restricted to electron-rich moieties and allows for the rapid generation of analogs of biologically active compounds. pnas.orgnih.gov

Rhodium(III)-catalyzed C-H activation and annulation reactions are also prominent. acs.orgrsc.org These processes can utilize various directing groups, such as oximes or hydrazones, to guide the cyclization with coupling partners like alkenes or alkynes, leading to highly substituted isoquinolines under relatively mild conditions. acs.orgrsc.orgorganic-chemistry.org More sustainable and cost-effective 3d-transition metals like cobalt, copper, and iron have also emerged as viable catalysts for isoquinoline synthesis, often demonstrating broad substrate scope and high functional group tolerance. bohrium.com

Table 1: Overview of Selected Catalytic Systems for Isoquinoline Synthesis

| Catalyst System | Starting Materials | Key Features | Reference(s) |

| Pd(OAc)₂ / Ligand | Ketones, Aryl Halides | Sequential α-arylation and cyclization; good to excellent yields. | pnas.orgnih.gov |

| [CpRhCl₂]₂ | Benzimidates, Diazoketoesters | C-H activation/cyclization; forms C-C and C-N bonds. | rsc.org |

| [CpRhCl₂]₂ | Oximes, Alkenes | Facile and regioselective access to isoquinolines. | rsc.org |

| Cp*Co(III) Complexes | Azines, Alkynes | Atom-economic, external oxidant-free C-H/N-N bond activation. | rsc.org |

| Ru(II) Complexes | O-methylbenzohydroximoyl halides, Alkynes | Highly regioselective cyclization to form 1-haloisoquinolines. | rsc.org |

| Cu(OAc)₂ / Zn(OTf)₂ | o-alkynyl aromatic nitriles, Acetonitrile (B52724) | (5+1) Annulation reaction where acetonitrile acts as a nitrogen source. | acs.org |

6-Ethylisoquinolin-5-amine as a Versatile Building Block in Heterocyclic Synthesis

While specific literature detailing the use of this compound as a building block is not extensively documented, its structure suggests significant potential in synthetic applications. The isoquinoline nucleus itself is a foundational scaffold for constructing more complex, fused heterocyclic systems. rsc.orgrsc.org The presence of a primary amine group at the C5 position and an ethyl group at C6 provides two distinct points for chemical modification.

The primary amine is a versatile functional handle. It can act as a nucleophile in reactions to form amides, sulfonamides, or imines. Furthermore, it can be a key participant in cyclization and annulation reactions, enabling the construction of fused N-heterocyclic systems. For instance, aminoisoquinolines can be precursors to potent inhibitors of enzymes like nucleotide pyrophosphatase-1 and -3 through further intramolecular cyclization reactions. rsc.org The amine can also be converted to other functional groups via diazotization, further expanding its synthetic utility.

The isoquinoline nitrogen provides a site for quaternization, forming isoquinolinium salts. These salts are highly reactive intermediates that can participate in cycloaddition reactions or react with various nucleophiles to build fused, spiro, and bridged heterocyclic structures. rsc.orgrsc.org The combination of these reactive sites makes this compound a potentially valuable intermediate for generating libraries of complex molecules for biological screening.

One-Pot and Multicomponent Cascade Reactions for Derivatization

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple precursors in a single operation, minimizing waste and purification steps. nih.govnih.gov Several such methods have been developed for the synthesis of isoquinoline derivatives. iau.irnih.gov

A notable example is the three-component reaction of aryl ketones, hydroxylamine, and an internal alkyne, which proceeds via in situ oxime formation, followed by a rhodium(III)-catalyzed C-H activation and cyclization. organic-chemistry.org This protocol streamlines the assembly of multisubstituted isoquinolines. organic-chemistry.org Similarly, MCRs involving isoquinoline, an activated acetylenic ester like dimethyl acetylenedicarboxylate, and a third component such as an indole (B1671886) or a 1,3-dicarbonyl compound can generate functionalized enaminoesters in good yields. nih.gov

Cascade reactions, where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot, are also powerful tools. rsc.orgbohrium.comrsc.org Palladium-catalyzed carbonylative Sonogashira/annulation cascades have been used to synthesize tetracyclic indolo[1,2-b]isoquinolines from 2-bromo-N-(2-iodophenyl)benzamides and terminal alkynes, forming three C-C bonds and one C-N bond in a single step. acs.org Another approach involves a cascade between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, which generates isoquinoline-1,3(2H,4H)-dione derivatives through an oxidative cross-coupling followed by a radical addition to the aromatic ring, all without the need for a metal catalyst. rsc.org

Table 2: Examples of Multicomponent and Cascade Reactions for Isoquinoline Synthesis

| Reaction Type | Key Components / Starting Materials | Product Class | Key Features | Reference(s) |

| Three-Component | Aryl Ketones, Hydroxylamine, Alkynes | Substituted Isoquinolines | One-pot, Rh(III)-catalyzed C-H activation. | organic-chemistry.org |

| Three-Component | Isoquinoline, Acetylenic Ester, NH-Heterocycles | Functionalized Enaminoesters | Generates complex adducts in good yields. | nih.gov |

| Cascade Reaction | N-alkyl-N-methacryloylbenzamide, Aryl Aldehydes | Isoquinoline-1,3(2H,4H)-diones | Metal-free, radical-mediated cyclization. | rsc.org |

| Cascade Reaction | 2-Phenylindoles, 4-Hydroxy-2-alkynoates | Furo[3,4-c]indolo[2,1-a]isoquinolines | Rh(III)-catalyzed C-H activation/annulation/lactonization. | bohrium.com |

| Cascade Reaction | 2-bromo-N-(2-iodophenyl)benzamides, Alkynes | Indolo[1,2-b]isoquinolines | Pd-catalyzed carbonylative Sonogashira/annulation. | acs.org |

Regioselective and Stereoselective Synthetic Pathways

Controlling the regiochemistry and stereochemistry of substitution on the isoquinoline core is crucial for accessing specific isomers with desired biological or material properties. rsc.orgrsc.org Transition-metal-catalyzed C-H activation reactions often provide excellent regioselectivity, as the site of functionalization is determined by a directing group on the starting material. mdpi.comrsc.org For instance, ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes affords 1-haloisoquinolines with high regioselectivity. rsc.org Similarly, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoic acid esters yields 3,4-substituted hydroisoquinolones with excellent regiocontrol. mdpi.com

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms. rsc.orgbenthamdirect.com A number of strategies have emerged for the stereoselective construction of fused, spiro, and bridged heterocycles from isoquinolinium salts. rsc.orgrsc.org These reactions often proceed with high diastereoselectivity and can be used to generate complex, polycyclic scaffolds from readily available starting materials. rsc.org Visible-light photoredox catalysis has also been employed for the stereoselective radical 1,3-dipolar cycloaddition between tetrahydroisoquinolines and coumarin (B35378) derivatives, yielding pentacyclic pyrrolo[2,1-a]isoquinolines with excellent diastereoselectivities. acs.org

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms behind isoquinoline synthesis is vital for optimizing existing methods and designing new, more efficient transformations. These investigations often involve a combination of experimental studies, such as the isolation of intermediates and kinetic isotope effect measurements, alongside computational analysis. oup.compkusz.edu.cn

Investigation of Reaction Intermediates and Transition States

In many transition-metal-catalyzed syntheses of isoquinolines, the reaction is initiated by the coordination of a directing group to the metal center, which facilitates the selective cleavage of an ortho C-H bond to form a metallacycle intermediate. mdpi.com This intermediate then undergoes migratory insertion of a coupling partner like an alkyne or alkene. mdpi.com The subsequent steps, such as reductive elimination, lead to the final cyclized product and regeneration of the active catalyst. mdpi.com

Deuterium (B1214612) Labeling Studies for Reaction Mechanism Confirmation

Deuterium labeling is a powerful tool in physical organic chemistry for elucidating reaction mechanisms by tracing the path of hydrogen atoms. nih.gov Such studies are instrumental in distinguishing between proposed competing pathways, for instance, in C-H functionalization reactions that could be involved in the synthesis or derivatization of complex molecules like this compound. nih.govresearchgate.net

One key application of deuterium labeling is to establish the intermediacy of specific reactive species. nih.gov For example, in trying to understand the mechanism of a direct arylation of an allylic C-H bond, a deuterated substrate can reveal whether an allylic radical is formed. nih.gov If a reaction proceeds through a specific radical intermediate, the position of the deuterium in the final product can confirm or refute the proposed mechanism. nih.gov

These isotope labeling experiments are often used in conjunction with kinetic isotope effect (KIE) studies and computational analysis like Density Functional Theory (DFT) to build a comprehensive picture of the reaction's free energy surface and identify the rate-determining step. nih.gov The presence of a significant primary intermolecular KIE is often indicative of H-atom abstraction being the rate-determining step. nih.gov

For complex cascade reactions, such as those that might form the isoquinoline scaffold, deuterium labeling can reveal intricate details like 1,2-rearrangements and the nature of metal-vinylidene intermediates in catalytic cycles. researchgate.net By observing the incorporation and position of deuterium in the product, researchers can map the bond-forming and bond-breaking events throughout the reaction sequence. researchgate.netresearchgate.net

Derivatization and Functionalization Reactions of the Isoquinoline Core

Oxidation Reactions and N-Oxide Formation

The nitrogen atom in the isoquinoline ring system can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, influencing its reactivity and physicochemical characteristics. The oxidation of nitrogen-containing heteroaromatics like quinoline (B57606) and isoquinoline to their corresponding N-oxides is a common functionalization strategy. nih.gov

The primary challenge in oxidizing a molecule like this compound is the presence of the exocyclic primary amine group, which is generally more nucleophilic and thus more susceptible to oxidation than the heterocyclic nitrogen. nih.gov To achieve selective N-oxidation of the isoquinoline nitrogen, a strategy of in situ protonation can be employed. By adding a Brønsted acid to the reaction mixture, the more basic exocyclic amine is protonated, rendering it less nucleophilic and protecting it from the oxidant. This allows the electrophilic oxidant to selectively target the less basic but now more available isoquinoline nitrogen. nih.gov

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and peroxyacids. nih.gov While H₂O₂ is cost-effective and produces only water as a byproduct, the reaction can be slow. nih.gov Its efficacy can be enhanced by additives that form more potent oxidants in situ. nih.govorganic-chemistry.org The resulting N-oxides are weak bases and are often isolated as stable hydrates due to their hygroscopic nature and ability to form strong hydrogen bonds. nih.gov The formation of the N-oxide can be confirmed by spectroscopic methods; for example, in NMR spectroscopy, the introduction of the oxygen atom leads to a downfield shift of the neighboring protons and carbons. nih.gov

Table 2: Common Reagents for N-Oxide Formation

| Oxidizing Agent/System | Typical Conditions | Selectivity Notes |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temp. | Can be slow; selectivity issues with other oxidizable groups. nih.gov |

| m-CPBA | CH₂Cl₂, 0 °C to rt | Generally effective, but may lack selectivity in complex molecules. |

| H₂O₂ / Brønsted Acid | Organic solvent | In situ protonation protects more basic amines, enabling selective heteroaryl oxidation. nih.gov |

| Sodium Percarbonate / Rhenium Catalyst | Mild conditions | Provides an efficient source of oxygen for oxidation. organic-chemistry.org |

Nucleophilic Substitution and Addition Reactions

The isoquinoline nucleus, particularly when bearing electron-withdrawing groups or when in its N-oxide or quaternized form, can undergo nucleophilic reactions. These reactions involve an electron-rich nucleophile attacking an electron-deficient carbon atom of the ring. mhmedical.comlabster.com

Nucleophilic Aromatic Substitution (SNA_r) on the isoquinoline ring is possible if a good leaving group (like a halide) is present at an activated position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate (a Meisenheimer complex). pressbooks.pub The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by electron-withdrawing groups that can delocalize the negative charge. pressbooks.pub

In the absence of a leaving group, strong nucleophiles can sometimes react with aryl systems under harsh conditions through an elimination-addition mechanism involving a benzyne-type intermediate. pressbooks.pub

Nucleophilic addition reactions can also occur, especially on activated isoquinolinium salts. In these cases, the positive charge on the nitrogen atom makes the ring system highly electrophilic, allowing nucleophiles to add to the ring, temporarily disrupting its aromaticity.

For this compound, the reactivity towards nucleophiles would be influenced by the electronic effects of the ethyl and amine substituents. The primary amine itself is a nucleophile and would not typically be the site of nucleophilic attack unless first transformed into a different functional group. masterorganicchemistry.com

Modifications of the Ethyl and Amine Substituents

The ethyl and amine groups on the 6- and 5-positions, respectively, offer versatile handles for further derivatization of the this compound scaffold.

Modifications of the Ethyl Substituent: The ethyl group's aliphatic C-H bonds can be sites for functionalization, although this often requires specific catalytic systems. Reactions such as benzylic oxidation could potentially convert the ethyl group into an acetyl group or a hydroxyethyl (B10761427) group, depending on the reagents and conditions used. Free-radical halogenation is another possibility, though controlling selectivity can be challenging.

Modifications of the Amine Substituent: The primary aromatic amine at the C-5 position is a highly versatile functional group. It can readily undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though polyalkylation can be an issue. libretexts.org

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly useful and can be subsequently replaced by a variety of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.

Reductive Amination: The amine can act as the nucleophile in reductive amination with aldehydes or ketones to form more complex secondary amines. mdpi.com

The nucleophilicity of the amine is a key factor in these reactions. masterorganicchemistry.com As a primary amine, it is a potent nucleophile, readily reacting with electrophiles. masterorganicchemistry.comlibretexts.org When naming derivatives where the amine group is treated as a substituent in the presence of a higher-priority functional group, it is referred to as an "amino" group. youtube.com

Based on the available information, it is not possible to provide a detailed scientific article on the computational and theoretical chemistry of this compound that adheres to the specific outline provided. Extensive searches for dedicated research on this particular compound within the specified computational chemistry domains (DFT, ab initio, quantum chemical calculations, molecular docking, and molecular dynamics) did not yield any specific studies.

The scientific literature accessible through public databases does not appear to contain in-depth articles focusing on the electronic structure, reactivity, molecular interactions, or dynamics of this compound. Consequently, the generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as requested, cannot be fulfilled at this time.

Computational and Theoretical Chemistry Studies on 6 Ethylisoquinolin 5 Amine

Development and Application of Computational Protocols

The advancement of computational chemistry has provided powerful tools for the in-silico investigation of complex molecules, enabling researchers to predict and understand their chemical properties and reactivity. For heterocyclic compounds like 6-Ethylisoquinolin-5-amine, computational protocols are developed and applied to guide experimental studies, optimize molecular properties, and predict outcomes of chemical reactions. This involves a rigorous process of method validation and the subsequent application of these methods to create predictive models.

Benchmarking and Validation of Theoretical Methods for Isoquinoline (B145761) Derivatives

The reliability of any computational study hinges on the accuracy of the theoretical methods employed. For isoquinoline derivatives, a class of compounds with significant electronic and structural diversity, it is crucial to benchmark and validate computational methods to ensure they provide a realistic description of the molecular system. This process typically involves comparing calculated results with high-quality experimental data or high-level ab initio calculations for a set of known molecules.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are among the most widely used methods for studying the electronic structure and properties of medium-to-large organic molecules like isoquinolines. rsc.org The choice of functional and basis set is critical and can significantly impact the results. rsc.orgnih.gov For instance, studies on isoquinoline and its derivatives have employed a range of functionals, including the hybrid B3LYP and M06 functionals, the long-range corrected CAM-B3LYP, and various basis sets like 6-31+G(d,p) and 6-311G(d,p). rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with biological activity, also require rigorous validation. japsonline.com The robustness and predictive power of a QSAR model are assessed using a variety of statistical metrics. japsonline.comnih.gov A common approach involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external data. nih.gov

Key validation parameters often include the coefficient of determination (R²) for the training set, the leave-one-out cross-validation coefficient (Q² or Q²LOO), and the predictive R² (R²ext) for the external test set. japsonline.com A model is generally considered robust and predictive if it meets certain statistical criteria, as shown in the table below, which summarizes typical validation metrics from a QSAR study on isoquinoline derivatives. japsonline.com

| Parameter | Description | Value | Interpretation |

| R² | Coefficient of determination | 0.6440 | Measures the goodness of fit for the training set. |

| Q²LOO | Cross-validation coefficient (Leave-One-Out) | 0.5756 | Indicates the internal predictive ability of the model. |

| R²ext | Predictive R² for the external test set | 0.9179 | Measures the model's ability to predict the activity of new compounds. |

| CCCtr | Concordance Correlation Coefficient (Training) | 0.7834 | Assesses the agreement between observed and predicted values. |

| CCCcv | Concordance Correlation Coefficient (Cross-Validation) | 0.7423 | Assesses agreement for cross-validated predictions. |

| CCCext | Concordance Correlation Coefficient (External) | 0.8947 | Assesses agreement for the external test set. |

This table presents a selection of statistical validation parameters from a QSAR study on isoquinoline derivatives targeting the AKR1C3 enzyme. japsonline.com High values for R², Q², and CCC indicate a statistically robust and predictive model.

Through such benchmarking and validation processes, researchers can select the most appropriate computational protocols for studying specific aspects of this compound, ensuring that the theoretical predictions are both accurate and reliable.

Predictive Modeling of Chemical Behavior and Synthetic Outcomes

Once computational protocols have been validated, they can be applied to build models that predict the chemical behavior and potential synthetic outcomes for this compound. These predictive models are invaluable for designing new molecules with desired properties and for understanding reaction mechanisms.

Predicting Chemical Behavior and Biological Activity: Computational models are frequently used to predict how isoquinoline derivatives will behave in a chemical or biological environment. Molecular docking, for example, is a technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. researchgate.netasianpubs.org For isoquinoline derivatives, docking studies have been used to understand their interactions with enzyme active sites, identifying key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory potency. researchgate.netnih.gov

QSAR models go a step further by establishing a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. japsonline.com These models can predict the activity of untested compounds, like derivatives of this compound, thereby guiding lead optimization in drug discovery. japsonline.com For instance, 3D-QSAR studies on pyrimido-isoquinolin-quinones led to the design and synthesis of new derivatives with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov The models generated contour maps indicating where steric bulk or electrostatic charge could be modified to improve activity. nih.gov

Furthermore, DFT calculations are employed to predict various molecular properties that govern chemical behavior. These include frontier molecular orbitals (HOMO-LUMO), which provide insights into chemical reactivity, and electrostatic potential maps, which indicate regions susceptible to electrophilic or nucleophilic attack. nih.gov Such calculations have been used to design isoquinoline-based chromophores with enhanced non-linear optical (NLO) properties by modeling the effects of different electron-donating and electron-withdrawing substituents. nih.govresearchgate.net

| Computational Method | Predicted Property / Behavior | Application for Isoquinoline Derivatives |

| Molecular Docking | Binding mode and affinity to a biological target. | Predicting inhibition of enzymes like Leucine Aminopeptidase and M18 Aspartyl Aminopeptidase. researchgate.netnih.gov |

| QSAR | Biological activity (e.g., IC₅₀, MIC). | Predicting antibacterial activity and AKR1C3 inhibition. japsonline.comnih.gov |

| DFT / TD-DFT | Electronic properties (HOMO-LUMO gap), reactivity, NLO response, UV-Vis spectra. | Designing chromophores for optoelectronics and understanding electronic transitions. rsc.orgnih.gov |

| ADME Prediction | Absorption, Distribution, Metabolism, and Excretion properties. | Assessing the drug-likeness of potential antitubercular agents. asianpubs.org |

This table summarizes various computational methods and their application in predicting the chemical and biological behavior of isoquinoline derivatives.

Predicting Synthetic Outcomes: Computational chemistry is also a powerful tool for predicting the outcomes of chemical reactions. By calculating the reaction energy profiles, including the structures and energies of reactants, transition states, and products, chemists can understand reaction mechanisms and predict selectivity. acs.org For N-heterocyclic compounds like isoquinolines, computational studies have been used to explain the regioselectivity of reactions such as methylation. rsc.org

For example, DFT calculations can determine the activation barriers for competing reaction pathways, allowing for the prediction of the major product under specific reaction conditions. rsc.org This approach can be applied to predict the outcome of various synthetic transformations involving the this compound scaffold, such as electrophilic aromatic substitution or functionalization of the amine group. Understanding the factors that control enantioselectivity in enzymatic reactions is another area where quantum chemical cluster models have been successfully applied, providing insights that can guide the engineering of enzymes for specific synthetic purposes. acs.org By modeling the transition states for the formation of different stereoisomers, these methods can predict which product is favored, a critical aspect in the synthesis of chiral molecules. acs.org

Coordination Chemistry of 6 Ethylisoquinolin 5 Amine As a Ligand

Ligand Design Principles and Coordination Modes

The ability of 6-Ethylisoquinolin-5-amine to function as a ligand is rooted in fundamental principles of coordination chemistry, including its potential denticity, chelating properties, and the possibility of ambidentate behavior.

Denticity and Chelating Properties of Amine Ligands

The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. libretexts.orglibretexts.org Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). libretexts.orglibretexts.org Amine groups are classic examples of Lewis bases, possessing a lone pair of electrons on the nitrogen atom that can be donated to a metal cation, forming a coordinate covalent bond.

In the case of this compound, there are two potential donor atoms: the nitrogen of the isoquinoline (B145761) ring and the nitrogen of the exocyclic amine group. This suggests that it can act as a bidentate ligand . When a polydentate ligand binds to a metal ion through two or more donor atoms, it forms a ring structure known as a chelate. The formation of these chelate rings generally enhances the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands, an observation known as the chelate effect . rflow.ai The stability of the resulting chelate ring is influenced by its size, with five- and six-membered rings being the most common and generally the most stable. In the case of this compound coordinating through both the ring nitrogen and the amino nitrogen, a stable five-membered chelate ring would be formed.

The presence of the ethyl group at the 6-position can introduce steric hindrance, potentially influencing the approach of the ligand to the metal center and the resulting coordination geometry. rflow.ai

| Ligand Type | Description | Example Donor Sites in this compound |

| Monodentate | Binds through a single donor atom. | Isoquinoline ring nitrogen or exocyclic amine nitrogen. |

| Bidentate | Binds through two donor atoms. | Both the isoquinoline ring nitrogen and the exocyclic amine nitrogen. |

Ambidentate Ligand Behavior in Coordination Complexes

An ambidentate ligand is a ligand that can coordinate to a metal ion through two or more different donor atoms. acs.org While this compound has two potential nitrogen donor atoms, true ambidentate behavior in this context would imply the selective coordination of one nitrogen over the other under different reaction conditions or with different metal ions.

The relative basicity of the two nitrogen atoms plays a crucial role. The exocyclic primary amine is generally expected to be more basic and a stronger Lewis donor than the endocyclic nitrogen of the isoquinoline ring. This is because the lone pair of the ring nitrogen is part of the aromatic π-system, making it less available for donation. However, factors such as the nature of the metal ion (hard vs. soft acid) and the solvent can influence which donor site is preferred. For instance, a hard metal ion might preferentially bind to the more basic amino nitrogen, while a softer metal ion might show a greater affinity for the isoquinoline nitrogen due to π-backbonding possibilities.

Factors Influencing Coordination Geometry and Complex Stability

The geometry and stability of metal complexes formed with this compound are governed by a combination of factors related to both the metal ion and the ligand itself. rflow.aisolubilityofthings.comlibretexts.org

Metal Ion Properties:

Size and Charge Density: Smaller, more highly charged metal ions generally form more stable complexes due to stronger electrostatic interactions with the ligand. rflow.aisolubilityofthings.com

Electronic Configuration: The d-electron configuration of a transition metal ion influences its preferred coordination geometry (e.g., octahedral, tetrahedral, square planar). rflow.ai

Hard and Soft Acid-Base (HSAB) Principle: This principle predicts the preferred bonding between metal ions (acids) and ligands (bases). Hard acids (e.g., Al³⁺, Co³⁺) prefer to bind to hard bases (e.g., F⁻, R-NH₂), while soft acids (e.g., Ag⁺, Pd²⁺) prefer soft bases (e.g., I⁻, aromatic N-heterocycles). solubilityofthings.com

Ligand Properties:

Basicity: A more basic ligand will generally form a more stable complex. solubilityofthings.com As mentioned, the exocyclic amine of this compound is expected to be more basic than the ring nitrogen.

Chelate Effect: The formation of a stable five-membered chelate ring upon bidentate coordination significantly enhances complex stability. rflow.ai

| Factor | Influence on Complex Stability and Geometry |

| Metal Ion Charge | Higher charge generally leads to greater stability. solubilityofthings.com |

| Metal Ion Size | Smaller size generally leads to greater stability. solubilityofthings.com |

| Ligand Basicity | Higher basicity generally leads to greater stability. solubilityofthings.com |

| Chelation | Formation of chelate rings increases stability. rflow.ai |

| Steric Hindrance | Can decrease stability and influence coordination geometry. rflow.ailibretexts.org |

Formation and Characterization of Metal Complexes

The synthesis and characterization of metal complexes are essential steps in understanding the coordination behavior of a ligand.

Synthesis of Metal-Isoquinoline Coordination Compounds

The synthesis of metal complexes with isoquinoline-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. chinesechemsoc.org For instance, palladium(II) and rhodium(III) complexes with isoquinoline derivatives have been synthesized to investigate their biological activity. chinesechemsoc.org The reaction of isoquinoline itself with cobalt(II) and nickel(II) halides has been shown to produce a variety of neutral coordination complexes. clarku.edu

A general synthetic route for a metal complex of this compound (L) would be: nL + MXy -> [MLn]Xy Where L is this compound, M is the metal ion, X is the counter-ion, and n is the stoichiometric coefficient. The reaction conditions, such as temperature, solvent, and the metal-to-ligand ratio, can be varied to control the stoichiometry and geometry of the resulting complex. The synthesis of related 1-aminoisoquinolines has also been achieved through metal-free methods. acs.orgresearchgate.net

Spectroscopic Signatures of Metal-Ligand Interactions in Solution and Solid State

Spectroscopic techniques are invaluable for characterizing metal complexes and elucidating the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy can provide direct evidence of ligand coordination. The stretching frequencies of the N-H bonds of the amino group and the C=N bond of the isoquinoline ring are expected to shift upon complexation. bendola.comscirp.org A shift in the N-H stretching vibration to a lower frequency is indicative of the amino group's involvement in coordination. Similarly, a shift in the C=N stretching frequency would suggest coordination through the isoquinoline nitrogen. The appearance of new bands at lower frequencies can be attributed to the formation of M-N bonds. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the donor atoms will be affected. chinesechemsoc.orgbendola.com For example, the protons of the amino group and the protons on the isoquinoline ring are expected to show significant downfield or upfield shifts upon complexation, providing information about the binding site.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complex. The coordination of a ligand to a metal ion can lead to shifts in the ligand-centered π-π* and n-π* transitions. researchgate.net For transition metal complexes, new absorption bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands may appear. These transitions provide information about the coordination geometry and the electronic structure of the complex.

| Spectroscopic Technique | Information Gained about Metal-Ligand Interaction | Expected Changes for this compound Complexes |

| Infrared (IR) | Identification of donor atoms involved in coordination. | Shifts in N-H and C=N stretching frequencies; appearance of M-N stretching bands. bendola.comscirp.org |

| NMR (¹H, ¹³C) | Elucidation of complex structure in solution for diamagnetic complexes. | Changes in the chemical shifts of protons and carbons near the N-donor atoms. chinesechemsoc.orgbendola.com |

| UV-Visible | Information on electronic structure and coordination geometry. | Shifts in ligand-based transitions and appearance of new d-d or charge transfer bands. researchgate.net |

Structural Elucidation of Coordination Polyhedra

The precise three-dimensional arrangement of a ligand around a central metal ion, known as the coordination polyhedron, is critical for understanding and predicting the chemical behavior of a complex. The structures of metal complexes involving isoquinoline-amine type ligands are determined using a combination of analytical techniques.

Spectroscopic methods are essential for characterizing complexes in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can reveal structural features of the final ruthenium complexes, with key signals like the Ru=CH fragment providing insight into the electronic environment of the metal center. mdpi.com Variable-temperature NMR studies can elucidate the coordination modes of multidentate amine ligands with metal cations in solution, revealing whether sidearms or functional groups are coordinating or decoordinating. nih.gov

Other techniques such as UV-Vis spectroscopy, mass spectrometry, and elemental analysis provide complementary data to confirm the composition and electronic properties of the complexes. researchgate.netnih.gov The molar conductance of complexes in solution can indicate whether ligands are inside or outside the coordination sphere. scielo.org.mx

Table 1: Common Techniques for Structural Elucidation of Isoquinoline-Amine Metal Complexes

| Technique | Information Obtained | Reference |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry. | researchgate.netscirp.orgmdpi.com |

| NMR Spectroscopy | Solution-state structure, ligand conformation, electronic environment. | mdpi.comnih.gov |

| UV-Vis Spectroscopy | Electronic transitions (d-d transitions), information on geometry. | researchgate.netscielo.org.mx |

| Mass Spectrometry | Molecular weight, confirmation of composition. | researchgate.netnih.gov |

| Elemental Analysis | Empirical formula, confirmation of stoichiometry. | nih.govscielo.org.mx |

Catalytic Applications of Metal-Isoquinoline Complexes

Metal complexes incorporating isoquinoline-based amine ligands are recognized for their catalytic prowess in a variety of organic transformations. The ligand framework is not merely a spectator but plays an active role in tuning the catalyst's performance.

Transition Metal Catalysis with Isoquinoline-Based Amine Ligands

Transition metal complexes featuring isoquinoline-amine and related N-heterocyclic amine ligands have proven to be effective catalysts for several important reactions. rsc.org Chiral iron complexes with bis-isoquinoline bis-alkylamine ligands, for example, are privileged catalysts for asymmetric oxidation reactions. acs.orgnih.gov These systems are capable of performing enantioselective epoxidation of olefins and stereoselective hydroxylation of C–H bonds. acs.orgnih.gov

The catalytic cycle often involves the formation of a high-valent metal-oxo species. acs.orgnih.gov For instance, iron complexes can facilitate the heterolytic cleavage of hydrogen peroxide (H₂O₂) to generate a reactive Fe=O species, which then acts as the oxygen atom transfer agent. acs.orgnih.gov

Beyond oxidation, ruthenium complexes with related quinolinyl-amido ligands have been developed for reactions such as C-H activation and dinitrogen complexation. nih.gov The electronic properties of the isoquinoline ring system, combined with the chelation provided by the amine group, stabilize the metal center and allow it to access the necessary oxidation states for catalysis. nih.govrsc.org The versatility of these ligand scaffolds allows for their use with a wide range of transition metals, including iron, ruthenium, cobalt, and osmium, each tailored for specific catalytic transformations. acs.orgnih.govresearchgate.net

Influence of Coordination Environment on Catalytic Activity and Selectivity

The coordination environment, which encompasses both the steric and electronic properties of the ligands surrounding the metal, has a profound impact on catalytic activity and selectivity. researchgate.net Modifying the structure of the isoquinoline-amine ligand is a key strategy for optimizing a catalyst.

Steric Effects: The introduction of bulky substituents on the isoquinoline ring can dramatically alter the catalyst's performance. researchgate.net For example, adding an aryl group at the C-8 position of an isoquinoline ligand has a substantial impact on the steric environment around the iron center. acs.orgnih.gov This modification can influence the trajectory of an approaching substrate, thereby enhancing enantioselectivity in asymmetric reactions. acs.orgnih.gov An Fe(iQ2dp) complex lacking this C-8 aryl group showed significantly lower yield and selectivity in epoxide formation compared to its arylated counterpart. acs.orgnih.gov Similarly, increasing the steric volume of substituents attached to the nitrogen atom in related benzylamine (B48309) chelates can decrease the stability of the resulting ruthenium complexes, which in turn affects their catalytic activity in ring-closing metathesis (RCM) reactions. mdpi.com

Electronic Effects: The electronic properties of the ligand system are equally crucial. Substituting the isoquinoline ring with electron-donating or electron-withdrawing groups can alter the electron density at the metal center. This modulation affects the metal's redox potential and its ability to activate substrates. A systematic study demonstrated that introducing substituents at the γ-position of a related pyridine (B92270) ring significantly alters the electronic configuration of the iron catalysts, which directly impacts their reactivity and selectivity. acs.org Replacing pyridine units with isoquinoline moieties is another strategy to fine-tune the electronic landscape of the catalyst. acs.org

Table 2: Influence of Ligand Modification on Catalytic Performance (Illustrative Examples)

| Catalyst/Ligand System | Modification | Reaction | Effect on Catalysis | Reference |

| Fe-bis(isoquinoline)bis(amine) | Addition of C-8 aryl group | Olefin Epoxidation | Increased yield and enantioselectivity. | acs.orgnih.gov |

| Ru-benzylamine chelate | Increased steric bulk on N-atom | Ring-Closing Metathesis | Decreased catalyst stability and activity. | mdpi.com |

| Co-polypyridyl complex | Quinoline (B57606) substitution (steric hindrance) | Water Reduction | Impaired electrocatalytic and photocatalytic activity. | researchgate.net |

| Fe-bis(pyridine)bis(amine) | Substituents at γ-pyridine position | Oxidation Reactions | Altered reactivity and selectivity via electronic effects. | acs.org |

No Specific Research Found on the Supramolecular Chemistry of this compound

The field of supramolecular chemistry relies on experimental and computational data to understand the intricate behaviors of molecules. Without specific research on this compound, any discussion on its potential supramolecular properties would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

General principles of supramolecular chemistry involve the study of non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the formation of larger, organized structures from individual molecules. These principles are applied in the design of host-guest systems, self-assembling materials, and functional supramolecular catalysts. However, the specific manifestation of these principles is highly dependent on the unique structural and electronic properties of the molecule .

For instance, the isoquinoline core, with its aromatic and nitrogen-containing structure, and the ethyl and amine functional groups on the this compound scaffold would be expected to participate in various non-covalent interactions. The amine group can act as a hydrogen bond donor and acceptor, while the isoquinoline ring system can engage in π-π stacking. The ethyl group can contribute to hydrophobic interactions. These are foundational concepts, but how they specifically direct the supramolecular behavior of this compound, and to what effect, remains uninvestigated in the accessible scientific literature.

Similarly, while host-guest chemistry often involves encapsulating a "guest" molecule within a larger "host" molecule, and self-assembly leads to the spontaneous formation of ordered structures, no studies have been published that utilize this compound in these contexts. Therefore, no data on complexation, the design of supramolecular architectures, or its self-organization in solution or at interfaces can be provided.

Supramolecular Chemistry Involving 6 Ethylisoquinolin 5 Amine Scaffolds

Supramolecular Catalysis and Advanced Material Applications

Catalytic Processes within Supramolecular Frameworks

There is no documented research on the use of 6-Ethylisoquinolin-5-amine as a ligand, guest, or structural component in any supramolecular framework designed for catalysis. The scientific community has not reported on its potential to influence or participate in catalytic cycles within such organized molecular systems.

Integration of Isoquinoline (B145761) Scaffolds into Functional Supramolecular Materials

There is no literature available describing the incorporation of this compound into functional supramolecular materials. This includes a lack of information on its use as a building block for metal-organic frameworks (MOFs), covalent organic frameworks (COFs), supramolecular polymers, or other related materials where the isoquinoline core might be expected to impart specific electronic, optical, or binding properties.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Advanced NMR Techniques for Structural Confirmation and Elucidation

The definitive structure of 6-Ethylisoquinolin-5-amine can be confirmed using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These techniques map the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons on the isoquinoline (B145761) core, the protons of the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), and the amine (NH₂) protons. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the amine and ethyl substituents. libretexts.orglibretexts.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals corresponding to the nine carbons of the isoquinoline ring system and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. mdpi.comoregonstate.edulibretexts.org

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Key correlations would be observed between the CH₂ and CH₃ protons of the ethyl group, and among adjacent protons on the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached, allowing for unambiguous assignment of carbon signals based on their attached proton's chemical shift. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular structure by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, correlations would be expected from the ethyl CH₂ protons to the C6 carbon of the isoquinoline ring, and from the amine protons to carbons C5 and C6, confirming the positions of the substituents. columbia.eduresearchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 9.0 - 9.2 | s |

| H-3 | 8.4 - 8.6 | d |

| H-4 | 7.5 - 7.7 | d |

| H-7 | 7.3 - 7.5 | d |

| H-8 | 7.6 - 7.8 | d |

| NH₂ | 4.5 - 5.5 | br s |

| -CH₂-CH₃ | 2.8 - 3.0 | q |

| -CH₂-CH₃ | 1.2 - 1.4 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 152 |

| C-3 | 142 - 144 |

| C-4 | 118 - 120 |

| C-4a | 128 - 130 |

| C-5 | 140 - 142 |

| C-6 | 125 - 127 |

| C-7 | 122 - 124 |

| C-8 | 129 - 131 |

| C-8a | 135 - 137 |

| -CH₂-CH₃ | 22 - 25 |

| -CH₂-CH₃ | 14 - 16 |

Dynamic NMR for Conformational Analysis and Molecular Dynamics

Dynamic NMR (DNMR) studies are employed to investigate time-dependent phenomena such as conformational changes or restricted rotation within a molecule. nih.gov For this compound, two main areas of interest for DNMR would be the rotation around the C5-NH₂ bond and the C6-CH₂CH₃ bond.

By acquiring NMR spectra at various temperatures, one can observe changes in the line shape of the signals. For example, at low temperatures, rotation around the C-N bond of the amine group might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two amine protons. As the temperature is increased, these signals would broaden and eventually coalesce into a single sharp peak, allowing for the calculation of the rotational energy barrier (ΔG‡). nih.govresearchgate.net Similarly, hindered rotation of the ethyl group could be studied, although the barrier is expected to be significantly lower than for the amine group. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can also provide through-space correlations that help to define the preferred conformation of the ethyl and amine substituents relative to the isoquinoline ring. mdpi.com

Mass Spectrometry (MS) Based Methods

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₁H₁₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value would then be compared to the theoretical value to confirm the elemental composition.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₁H₁₂N₂ + H]⁺ | 173.1073 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation pattern would likely be dominated by cleavages characteristic of aromatic amines and alkyl-substituted aromatic systems. libretexts.org Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃): A primary fragmentation would likely involve the cleavage of the ethyl group, leading to the loss of a methyl radical to form a stable benzylic-type cation.

Loss of ethylene (C₂H₄): A rearrangement process could lead to the elimination of a neutral ethylene molecule.

Ring Cleavage: At higher collision energies, fragmentation of the isoquinoline ring system itself would occur, yielding characteristic ions that can help confirm the core structure.

Table 4: Predicted Key Fragment Ions in Tandem MS of [C₁₁H₁₂N₂ + H]⁺

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 158.0842 | •CH₃ |

| 145.0760 | C₂H₄ |

| 144.0682 | •NH₂ + C₂H₅• |

| 117.0573 | C₂H₅• + HCN |

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC): Given the polarity of the amine group and the aromatic system, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to ensure protonation of the amine) and an organic solvent like acetonitrile (B52724) or methanol would provide good separation. Purity is typically assessed using a UV detector, set to a wavelength where the isoquinoline chromophore absorbs strongly, or a mass spectrometer (LC-MS).

Gas Chromatography (GC): Direct analysis of primary amines by GC can be challenging due to their high polarity, which can lead to peak tailing and adsorption on the column. bre.comlabrulez.com However, the analysis can be improved by using specialized basic-deactivated columns or by derivatizing the amine group to reduce its polarity. mdpi.comnih.gov For this compound, derivatization with an agent like pentafluorobenzoyl chloride could yield a less polar, more volatile compound suitable for GC analysis, often with high sensitivity using an electron capture detector (ECD) or a mass spectrometer (GC-MS).

By combining these advanced spectroscopic and chromatographic methods, a complete and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent application.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its quantification in various matrices. The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For isoquinoline derivatives, reversed-phase HPLC is a commonly employed technique. nih.govresearchgate.net

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which is a nonpolar silica-based packing. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the composition optimized to achieve adequate separation. researchgate.netresearchgate.net The pH of the mobile phase can significantly influence the retention time of the basic amine group in the compound. Detection is often carried out using a UV detector, as the aromatic isoquinoline ring system exhibits strong absorbance in the UV region.

The purity of a sample of this compound is determined by integrating the peak area of the main compound and any impurities present in the chromatogram. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Illustrative HPLC Parameters for this compound:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Rt) | ~ 5.8 min |

Note: The data in this table is illustrative and represents a typical starting point for method development for a compound of this nature.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller particle sizes in the stationary phase (typically less than 2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis. For the analysis of this compound, a UPLC method would offer a more detailed purity profile, capable of separating closely related impurities that might co-elute in a standard HPLC run.

The enhanced resolution of UPLC is particularly advantageous in the analysis of complex reaction mixtures during the synthesis of this compound or in metabolic studies. The shorter run times also increase sample throughput, making UPLC a highly efficient analytical technique.

Illustrative UPLC Parameters for this compound:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

| Run Time | < 3 min |

Note: The data in this table is illustrative and represents a typical starting point for method development for a compound of this nature.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.govlibretexts.org

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom. nih.gov

This technique provides unambiguous information about bond lengths, bond angles, and torsional angles within the this compound molecule. It also reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. For chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute stereochemistry.

Illustrative Crystallographic Data for an Aminoisoquinoline Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (˚) | 105.2 |

| Volume (ų) | 915 |

| Z | 4 |

Note: This data is hypothetical and for illustrative purposes, based on typical values for related small organic molecules.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline phase.

PXRD is valuable for identifying the crystalline form of this compound and can be used to distinguish between different polymorphs, which may have different physical properties. It is also a key technique in quality control to ensure batch-to-batch consistency of the crystalline material.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and ethyl groups, and C=C and C=N stretching of the isoquinoline ring system. The presence of two N-H stretching bands would confirm the primary nature of the amine.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2975 - 2850 | C-H stretch | Ethyl group |

| 1620 - 1580 | C=C and C=N stretch | Isoquinoline ring |

| 1500 - 1400 | C=C stretch | Aromatic ring |

| 1350 - 1250 | C-N stretch | Aromatic Amine |

Note: The wavenumbers in this table are predicted based on typical ranges for the indicated functional groups.

Electronic Transitions and Conjugation Studies via UV-Vis Spectroscopy

UV-Vis spectroscopy is a pivotal analytical technique for elucidating the electronic properties of molecules like this compound. This method provides valuable insights into the electronic transitions occurring within the conjugated π-system of the isoquinoline core and how these are influenced by substituent groups. The absorption of ultraviolet and visible light excites electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

The electronic spectrum of a molecule is primarily dictated by its chromophore, the part of the molecule responsible for absorbing light. In this compound, the chromophore is the isoquinoline ring, a bicyclic aromatic system containing a conjugated system of π-electrons. The presence of the amino (-NH₂) and ethyl (-CH₂CH₃) groups as substituents on this ring system significantly modulates its electronic absorption properties.

The UV-Vis spectrum of the parent isoquinoline molecule exhibits characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital.

The introduction of an amino group at the C-5 position and an ethyl group at the C-6 position of the isoquinoline ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) in the UV-Vis spectrum compared to unsubstituted isoquinoline. The amino group is a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the π-electron system of the isoquinoline ring, extending the conjugation. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light at longer wavelengths.

The ethyl group at the C-6 position, being an alkyl group, acts as a weak auxochrome and is expected to have a smaller, though still noticeable, bathochromic effect through hyperconjugation.

Table 1: Experimental UV-Vis Absorption Maxima for 5-Aminoisoquinoline in Benzene researchgate.net

| Compound | Absorption Maxima (λmax, nm) |

| 5-Aminoisoquinoline | 245, 310, 350 |

For comparison, the UV absorption maxima for the parent isoquinoline molecule are also presented.

Table 2: UV Absorption Maxima for Isoquinoline thieme-connect.de

| Compound | Solvent | Absorption Maxima (λmax, nm) (ε, L·mol⁻¹·cm⁻¹) |

| Isoquinoline | Not Specified | 217 (37,000), 266 (4030), 317 (3100) |

A comparison of the data for isoquinoline and 5-aminoisoquinoline clearly illustrates the bathochromic shift induced by the amino group. The longest wavelength absorption band shifts from 317 nm in isoquinoline to 350 nm in 5-aminoisoquinoline. This significant shift underscores the extended conjugation and the role of the amino group in lowering the energy of the electronic transitions.

Based on this data, the UV-Vis spectrum of this compound is predicted to exhibit absorption maxima at slightly longer wavelengths than 5-aminoisoquinoline due to the additional, albeit smaller, bathochromic effect of the ethyl group. The transitions observed would be assigned as follows:

High-energy π → π transitions:* These are expected in the shorter wavelength UV region (around 220-280 nm) and correspond to excitations within the benzenoid and pyridinoid portions of the isoquinoline ring.

Lower-energy π → π transitions:* These would appear at longer wavelengths (likely above 300 nm) and are characteristic of the entire conjugated system. The presence of the amino and ethyl groups, which extend the conjugation, will cause these bands to shift to longer wavelengths compared to unsubstituted isoquinoline.

n → π transitions:* These transitions, involving the non-bonding electrons of the nitrogen in the isoquinoline ring, are typically weaker and may be observed as a shoulder on the longer-wavelength π → π* bands.

The study of electronic transitions and conjugation through UV-Vis spectroscopy is fundamental to understanding the photophysical properties of this compound and provides a basis for predicting its behavior in various chemical and biological systems. The position and intensity of the absorption bands are sensitive to the molecular environment, including solvent polarity, which can further influence the electronic transitions.

Emerging Research Directions and Future Perspectives

Interdisciplinary Research Applications of 6-Ethylisoquinolin-5-amine

While no interdisciplinary research applications have been reported for this compound, the isoquinoline (B145761) scaffold is a well-known privileged structure in medicinal chemistry and materials science. Future research could explore the potential of this compound in areas such as:

Pharmaceutical Development: Isoquinoline derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and neuroprotective agents. The specific substitution pattern of this compound could be investigated to determine if it confers any unique therapeutic properties.

Organic Electronics: The aromatic nature of the isoquinoline core suggests potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ethyl and amine substituents could be chemically modified to tune the electronic properties of the molecule for such applications.

Chemosensing: The amine group on the isoquinoline ring could potentially act as a binding site for metal ions or other analytes, making it a candidate for the development of novel chemosensors.

Advancements in Sustainable Synthetic Methodologies

Currently, there are no published synthetic routes specifically for this compound. Future research in this area would likely focus on developing efficient and environmentally friendly methods for its preparation. Potential strategies could include:

C-H Activation/Functionalization: Modern synthetic methods focusing on the direct functionalization of carbon-hydrogen bonds could provide a more atom-economical route to this and similar substituted isoquinolines.

Flow Chemistry: The use of continuous flow reactors could enable a safer, more scalable, and potentially more efficient synthesis compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a highly selective and sustainable approach to producing this compound.

Integration of Advanced Computational Modeling with Experimental Research

In the absence of experimental data, computational modeling would be an invaluable first step in exploring the potential of this compound. Theoretical studies could predict a range of properties and guide future experimental work. Key areas for computational investigation include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other methods could be used to predict the compound's electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties.

Molecular Docking: If a potential biological target is identified, molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound with the target protein.

Structure-Property Relationship Studies: Computational models could be used to systematically explore how modifications to the ethyl and amine groups affect the compound's properties, thereby guiding the design of new derivatives with enhanced activities.

Exploration of Novel Coordination and Supramolecular Applications

The nitrogen atom in the isoquinoline ring and the exocyclic amine group provide potential coordination sites for metal ions. This suggests that this compound could be a valuable ligand in coordination chemistry. Future research could explore:

Synthesis of Metal Complexes: The compound could be reacted with various metal salts to synthesize new coordination complexes with potentially interesting magnetic, optical, or catalytic properties.

Development of Supramolecular Assemblies: The potential for hydrogen bonding through the amine group could be exploited to construct self-assembling supramolecular structures such as gels, liquid crystals, or porous materials.

Catalysis: Metal complexes of this compound could be investigated for their catalytic activity in a range of organic transformations.

Q & A

Q. How should researchers address contradictions in reported pharmacological data for this compound?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols, controlling for batch-to-batch compound variability. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify significance of observed differences .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ CRISPR-Cas9 gene editing to knock out putative target genes in cell models. Combine with proteomics (e.g., SILAC labeling) to identify downstream protein interactions. Validate findings using knock-in rescue experiments and molecular docking simulations .

Q. How can computational methods enhance understanding of this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Use quantum mechanical calculations (DFT) to map electron density and reactive sites. Perform molecular dynamics (MD) simulations to study ligand-receptor binding kinetics. Validate predictions with synthesized analogs and bioactivity assays .

Q. What strategies mitigate analytical challenges in detecting trace impurities or metabolites of this compound?

- Methodological Answer : Implement high-resolution LC-MS/MS with isotopic labeling to distinguish metabolites from background noise. Use collision-induced dissociation (CID) to fragment ions and confirm structural identities. Cross-reference with spectral libraries (e.g., NIST or METLIN) .

Q. How can researchers design robust in vivo toxicity studies for this compound?

- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing in rodent models. Measure biomarkers (e.g., ALT, AST for hepatotoxicity) and histopathological changes. Use pharmacokinetic modeling to correlate dose-exposure relationships and identify safe thresholds .

Data Presentation and Validation

Q. What are best practices for presenting spectral data and raw results in publications?

- Methodological Answer : Include processed data (e.g., NMR spectra with peak assignments) in the main text. Deposit raw data (e.g., HPLC chromatograms, crystallographic files) in repositories like Zenodo. Use appendices for large datasets (e.g., dose-response curves) and ensure reproducibility via detailed Materials & Methods sections .

Q. How should researchers handle conflicting interpretations of crystallographic or spectroscopic data?

- Methodological Answer : Re-analyze raw data using multiple software (e.g., CrysAlis for XRD, MestReNova for NMR). Consult open-access databases (Cambridge Structural Database) to compare bond lengths/angles with analogous compounds. Publish validation reports with error margins .

Ethical and Methodological Considerations

Q. What ethical frameworks apply when using predictive AI tools for synthesis or SAR studies?

- Methodological Answer : Disclose AI model limitations (e.g., training data biases) in publications. Validate algorithmic predictions with empirical data to avoid overreliance on computational outputs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.